N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate
Overview
Description
N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C18H24ClNO5 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.1343006 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Thermal Properties
A study by Liu et al. (2014) involved the synthesis of an allyl-containing bifunctional benzoxazine from o-allylphenol and other components, which upon polymerization, exhibited varied thermal properties including increased glass transition temperature and enhanced thermal stability. This work suggests the potential of allyl-containing compounds in developing materials with desirable thermal and mechanical properties Liu et al., 2014.
Catalytic Applications
Research by Popa et al. (2009) highlighted the optimization of enantioselective allylic amination catalyzed by palladium, using diphenylphosphinooxazolines. This process is significant for the synthesis of chiral compounds, demonstrating the utility of allylic compounds in asymmetric synthesis and catalysis Popa et al., 2009.
Organic Synthesis and Medicinal Chemistry
A review by Grange et al. (2016) on asymmetric allylic amination reactions highlighted the importance of such processes in the synthesis of bioactive compounds, including pharmaceuticals. The review discusses various methodologies for achieving high selectivity and yield, indicating the broad applicability of allylic aminations in organic synthesis Grange et al., 2016.
Materials Chemistry and Nanotechnology
In another study, Viciu et al. (2003) reported on the synthesis of novel cationic N-heterocyclic carbene palladium complexes that catalyze the rapid and selective telomerization of 1,3-butadiene and amine into telomers. This research underscores the role of allylic compounds in facilitating novel catalytic reactions, potentially relevant for creating materials and chemicals with specific functions Viciu et al., 2003.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N,N-bis(prop-2-enyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO.C2H2O4/c1-3-11-18(12-4-2)13-5-6-14-19-16-9-7-15(17)8-10-16;3-1(4)2(5)6/h3-4,7-10H,1-2,5-6,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNVADTSVDRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCCOC1=CC=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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